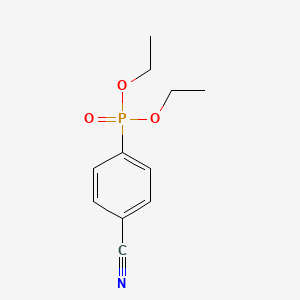

Diethyl (4-cyanophenyl)phosphonate

CAS No.: 28255-72-3

Cat. No.: VC3843256

Molecular Formula: C11H14NO3P

Molecular Weight: 239.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28255-72-3 |

|---|---|

| Molecular Formula | C11H14NO3P |

| Molecular Weight | 239.21 g/mol |

| IUPAC Name | 4-diethoxyphosphorylbenzonitrile |

| Standard InChI | InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | OKBKKZGFMZJHJL-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(C1=CC=C(C=C1)C#N)OCC |

| Canonical SMILES | CCOP(=O)(C1=CC=C(C=C1)C#N)OCC |

Introduction

Chemical Identity and Structural Features

Diethyl (4-cyanophenyl)phosphonate belongs to the organophosphorus compound family, featuring a phosphonate group () attached to a para-cyanophenyl ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 28255-72-3 | |

| Molecular Formula | ||

| Molecular Weight | 239.21 g/mol | |

| IUPAC Name | 4-Diethoxyphosphorylbenzonitrile | |

| SMILES Notation | \text{CCOP(=O)(C1=CC=C(C=C1)C#N)OCC} |

The cyano group () at the para position enhances electron-withdrawing effects, influencing reactivity in nucleophilic and electrophilic substitutions . X-ray crystallography and DFT studies of analogous phosphonates reveal planar phenyl rings with bond angles consistent with sp² hybridization at the phosphorus center .

Physicochemical Properties

Limited experimental data exist for this compound, but comparisons to structurally similar phosphonates provide insights:

-

Density: Estimated at 1.14–1.17 g/cm³ based on benzyl-substituted analogs .

-

Boiling Point: Predicted to exceed 300°C due to high molecular weight and polar functional groups .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

-

Thermal Stability: Phosphonate esters generally decompose above 200°C, releasing phosphorus oxides.

Experimental challenges in measuring these properties stem from the compound’s sensitivity to hydrolysis under acidic or basic conditions, necessitating anhydrous handling .

Synthesis and Manufacturing

The synthesis of diethyl (4-cyanophenyl)phosphonate typically proceeds via Michaelis-Arbuzov or Mitsunobu reactions, though detailed protocols remain proprietary . A generalized pathway involves:

-

Phosphorylation: Reacting 4-cyanophenylmagnesium bromide with diethyl chlorophosphate.

-

Quenching: Acidic workup to isolate the phosphonate ester.

Alternative routes may employ palladium-catalyzed cross-coupling between aryl halides and dialkyl phosphites, though yields for cyanophenyl derivatives are unreported . Industrial-scale production requires stringent control over stoichiometry and temperature to minimize byproducts like phosphoric acids .

Applications in Organic Synthesis

Coordination Chemistry

The cyano and phosphonate groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit potential in catalysis and magnetic materials .

Surface Modification

Self-assembled monolayers (SAMs) of phosphonates on metal oxides (e.g., TiO₂, Al₂O₃) improve corrosion resistance. The cyano group enables further functionalization via click chemistry .

Spectroscopic Characterization

Although experimental spectra for this compound are scarce, theoretical predictions using DFT/B3LYP/6-311++G(d,p) methods (as applied to analogous chromenyl phosphonates) suggest:

-

IR Spectroscopy: Strong absorption bands at 1,250–1,300 cm⁻¹ () and 2,200–2,250 cm⁻¹ () .

-

NMR Spectroscopy:

Mass spectrometry typically shows a molecular ion peak at m/z 239 and fragment ions corresponding to loss of ethoxy groups .

Recent Developments and Future Directions

Patent Activity

The WIPO Patentscope database lists diethyl (4-cyanophenyl)phosphonate in patents related to:

Theoretical Studies

DFT analyses of related phosphonates highlight frontier molecular orbitals (), indicating potential as charge-transfer materials .

Challenges and Opportunities

-

Synthetic Scalability: Developing air- and moisture-tolerant routes.

-

Biological Screening: Evaluating antimicrobial or antitumor activity.

-

Materials Innovation: Integrating into metal-organic frameworks (MOFs) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume